Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate
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Overview
Description
Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The compound is characterized by a fused ring system consisting of a furan ring and a pyrrole ring, with a formyl group and a carboxylate ester group attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Another method involves the use of phase-transfer catalysis (PTC) conditions. In this approach, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is subjected to formylation reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and phase-transfer catalysis can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Methyl 2-carboxy-6H-furo[2,3-b]pyrrole-5-carboxylate.
Reduction: Methyl 2-hydroxymethyl-6H-furo[2,3-b]pyrrole-5-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity .
Comparison with Similar Compounds
Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 2-cyano-6H-furo[2,3-b]pyrrole-5-carboxylate: Contains a cyano group instead of a formyl group.
Methyl 2-(5’-tetrazolyl)-6H-furo[2,3-b]pyrrole-5-carboxylate: Contains a tetrazole ring instead of a formyl group.
Properties
CAS No. |
201019-30-9 |
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Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)7-3-5-2-6(4-11)14-8(5)10-7/h2-4,10H,1H3 |
InChI Key |
UXMFWRIVRFVQTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)OC(=C2)C=O |
Origin of Product |
United States |
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